Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate
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Overview
Description
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol and 1-(propylamino)butanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride, 2-ethylhexanol, and 1-(propylamino)butanol are added to a reaction vessel.
Reaction Conditions: The mixture is stirred at a temperature range of 15-25°C for 1-3 hours.
Removal of By-products: The generated hydrogen chloride gas is removed from the reaction vessel.
Temperature Increase: The temperature is raised to 40-70°C, and the reaction is continued for 1-4 hours.
Neutralization: An aqueous solution of sodium hydroxide is added to neutralize the reaction mixture.
Purification: The product is purified through washing, filtration, and distillation processes.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for phosphonate-binding proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a plasticizer, flame retardant, and in the production of surfactants
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Bis(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.
Bis(2-ethylhexyl) tetrabromophthalate: Employed as a flame retardant
Uniqueness
Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a ligand and enzyme inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
62502-43-6 |
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Molecular Formula |
C23H50NO3P |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-[bis(2-ethylhexoxy)phosphoryl]-N-propylbutan-1-amine |
InChI |
InChI=1S/C23H50NO3P/c1-7-13-16-21(11-5)19-26-28(25,23(15-9-3)24-18-10-4)27-20-22(12-6)17-14-8-2/h21-24H,7-20H2,1-6H3 |
InChI Key |
LFCKXVOTPALATK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(C(CCC)NCCC)OCC(CC)CCCC |
Origin of Product |
United States |
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